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molecular formula C22H16BrN B145327 N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine CAS No. 138310-84-6

N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine

Cat. No. B145327
M. Wt: 374.3 g/mol
InChI Key: ABMCIJZTMPDEGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07405326B2

Procedure details

Adding 17.6 g of N,N′-dimethylethylenediamine into a solution prepared by mixing 21.9 g of N-phenyl-1-naphthylamine, 28.2 g of 4-bromoiodobenzene, 14.4 g of t-butoxysodium, 3.81 g of copper powder and 100 milliliter of xylene, the resultant solution was refluxed with heating under ambient atmosphere of argon gas for 24 hours. After cooling the resultant solution down to a room temperature, the solution was filtered and insolubles were removed followed by concentrating the filtrate. Refining the residue by means of a silicagel column chromatography, 25.4 g of N-(4-bromophenyl)-N-phenyl-1-naphthylamine was obtained.
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
21.9 g
Type
reactant
Reaction Step Two
Quantity
28.2 g
Type
reactant
Reaction Step Two
Quantity
14.4 g
Type
reactant
Reaction Step Two
Name
copper
Quantity
3.81 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CNCCNC.[C:7]1([NH:13][C:14]2[C:23]3[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=3)[CH:17]=[CH:16][CH:15]=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[Br:24][C:25]1[CH:30]=[CH:29][C:28](I)=[CH:27][CH:26]=1.C(O[Na])(C)(C)C>[Cu].C1(C)C(C)=CC=CC=1>[Br:24][C:25]1[CH:30]=[CH:29][C:28]([N:13]([C:14]2[C:23]3[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=3)[CH:17]=[CH:16][CH:15]=2)[C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[CH:27][CH:26]=1

Inputs

Step One
Name
Quantity
17.6 g
Type
reactant
Smiles
CNCCNC
Step Two
Name
Quantity
21.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC1=CC=CC2=CC=CC=C12
Name
Quantity
28.2 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)I
Name
Quantity
14.4 g
Type
reactant
Smiles
C(C)(C)(C)O[Na]
Name
copper
Quantity
3.81 g
Type
catalyst
Smiles
[Cu]
Name
Quantity
100 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
with heating under ambient atmosphere of argon gas for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
the solution was filtered
CUSTOM
Type
CUSTOM
Details
insolubles were removed
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating the filtrate

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 25.4 g
YIELD: CALCULATEDPERCENTYIELD 68.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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